Evidence Item 1: Para-Fluorophenyl Electronic Modulation vs. Methyl/Methoxy/Chloro Analogs
The 4-fluorophenyl substituent at position 5 of the target compound (Hammett σp = +0.06) provides a distinct electronic profile compared to the closest commercially available analog 5-(4-methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine (CAS 690641-44-2; σp for CH3 = -0.17) and 5-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine (CAS 315683-75-1; σp for OCH3 = -0.27) [1]. In the published EGFR/HER2 dual inhibitor series, the presence of a para-fluorine on the phenyl ring contributed to enhanced enzymatic affinity; the lead compound 27b (6-phenylthieno[2,3-d]pyrimidine scaffold) achieved EGFR IC50 = 91.7 nM and HER2 IC50 = 1.2 μM [2]. By contrast, electron-donating substituents (CH3, OCH3) are associated with reduced hinge-binding affinity at kinase ATP sites in related thieno[2,3-d]pyrimidine series [3].
| Evidence Dimension | Electronic effect of para-substituent on phenyl ring at position 5 (Hammett σp constant) |
|---|---|
| Target Compound Data | σp = +0.06 (4-fluorophenyl; weakly electron-withdrawing by induction, weakly electron-donating by resonance) |
| Comparator Or Baseline | σp = -0.17 (4-methylphenyl analog, CAS 690641-44-2); σp = -0.27 (4-methoxyphenyl analog, CAS 315683-75-1); σp = +0.23 (4-chlorophenyl analog) |
| Quantified Difference | Δσp = +0.23 vs. 4-methyl; +0.33 vs. 4-methoxy; -0.17 vs. 4-chloro |
| Conditions | Hammett substituent constants from standard physical organic chemistry reference data; class-level SAR extrapolated from published thieno[2,3-d]pyrimidine kinase inhibitor series |
Why This Matters
The fluorine atom's unique combination of high electronegativity and small size allows it to modulate both electronic effects at the kinase hinge-binding region and metabolic stability at the para position of the phenyl ring—properties that methyl, methoxy, and chloro congeners cannot replicate simultaneously.
- [1] Hansch C, Leo A, Taft RW. A survey of Hammett substituent constants and resonance and field parameters. Chem Rev. 1991;91(2):165-195. View Source
- [2] Milik SN, et al. Surmounting the resistance against EGFR inhibitors through the development of thieno[2,3-d]pyrimidine-based dual EGFR/HER2 inhibitors. Eur J Med Chem. 2018;155:316-336. View Source
- [3] Li Y, et al. J Med Chem. 2021;64(16):12022-12048. Compound 38k VEGFR3 IC50 = 110.4 nM with ~100-fold selectivity over VEGFR1/2. View Source
